molecular formula C11H13ClN2 B11894289 7-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole

7-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole

Cat. No.: B11894289
M. Wt: 208.69 g/mol
InChI Key: WYZHKRBFEWYMLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound that belongs to the class of pyridoindoles. This compound is characterized by a fused ring system that includes both pyridine and indole moieties, with a chlorine atom attached at the 7th position. It is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-cyano-5H-2,3-dihydropyrido[4,3-b]indol-3-one with phosphorus oxychloride in the presence of triethylamine hydrochloride, yielding the chloro derivative . The reaction conditions usually require heating in acetic acid.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would be applicable.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 7th position can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Phosphorus Oxychloride: Used in the synthesis of the chloro derivative.

    Triethylamine Hydrochloride: Acts as a base in the reaction.

    Acetic Acid: Common solvent for the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

7-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets. The exact pathways and targets are still under investigation, but it is believed to interact with enzymes and receptors involved in cell signaling and regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole is unique due to the presence of the chlorine atom at the 7th position, which can significantly influence its chemical reactivity and biological activity compared to its brominated analogs.

Properties

Molecular Formula

C11H13ClN2

Molecular Weight

208.69 g/mol

IUPAC Name

7-chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole

InChI

InChI=1S/C11H13ClN2/c12-7-1-2-8-9-6-13-4-3-10(9)14-11(8)5-7/h1-2,5,9-10,13-14H,3-4,6H2

InChI Key

WYZHKRBFEWYMLL-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2C1NC3=C2C=CC(=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.